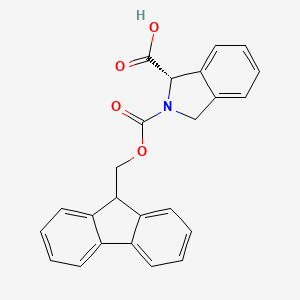

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and fluorenylmethanol.

Protection of Amine Group: The amine group of isoindoline is protected using the Fmoc group. This is achieved by reacting isoindoline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The protected isoindoline is then carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Substitution: Various alcohols or amines in the presence of coupling agents like EDCI or DCC.

Oxidation/Reduction: Oxidizing agents like PCC or reducing agents like LiAlH4.

Major Products Formed

Deprotected Amine: Removal of the Fmoc group yields the free amine.

Esters and Amides: Substitution reactions yield esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.

Biology

In biological research, the compound is used to study enzyme-substrate interactions and protein folding due to its chiral nature.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including as a building block for drug development.

Industry

In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as a standard in chiral chromatography.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound’s chiral nature also allows for the study of stereochemistry in biological systems.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)glycine

- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine

- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)phenylalanine

Uniqueness

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is unique due to its isoindoline core, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and in studying the effects of different side chains in peptide chemistry.

Biological Activity

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid, often referred to as Fmoc-Isoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fmoc-Isoindoline is characterized by its isoindoline core, which is modified by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the carboxylic acid moiety enhances its solubility and reactivity, making it suitable for various biochemical applications.

Anticancer Properties

Research indicates that Fmoc-Isoindoline exhibits significant anticancer activity , particularly against various cancer cell lines. Its mechanism primarily involves the disruption of microtubule dynamics, which is crucial for cell division.

- Mechanism of Action :

- In Vitro Studies :

- Cell Cycle Arrest :

Data Tables

The following table summarizes the biological activity of Fmoc-Isoindoline compared to other compounds:

| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Fmoc-Isoindoline | MCF-7 | 10–33 | Microtubule destabilization |

| CA-4 (Reference) | MCF-7 | 3.9 | Microtubule destabilization |

| Compound 9q | MDA-MB-231 | 23–33 | Colchicine-binding site interaction |

Case Study 1: Antitumor Activity in Breast Cancer Cells

A study investigated the effects of various derivatives of isoindoline, including Fmoc-Isoindoline, on breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity through apoptosis induction and cell cycle arrest . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Mechanistic Insights into Microtubule Dynamics

Another research effort focused on elucidating the mechanism by which Fmoc-Isoindoline affects microtubule dynamics. Using confocal microscopy and immunofluorescence techniques, it was shown that treatment with this compound resulted in significant alterations to microtubule organization, leading to mitotic catastrophe in treated cells . This provides a clear link between the compound's structure and its biological effects.

Properties

Molecular Formula |

C24H19NO4 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/t22-/m0/s1 |

InChI Key |

YDLDAMFCNLVPGY-QFIPXVFZSA-N |

Isomeric SMILES |

C1C2=CC=CC=C2[C@H](N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.